molecular formula C17H17N B1220529 Aporphine CAS No. 478-57-9

Aporphine

Cat. No. B1220529
CAS RN: 478-57-9
M. Wt: 235.32 g/mol
InChI Key: BZKUYNBAFQJRDM-UHFFFAOYSA-N
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Description

Aporphine is an alkaloid with the chemical formula C17H17N . It forms the core chemical structure of the aporphine alkaloids, a subclass of quinoline alkaloids . Aporphine alkaloids are naturally occurring chemical compounds from the group of alkaloids. After the benzylisoquinoline alkaloids, they are the second largest group of isoquinoline alkaloids .


Synthesis Analysis

Aporphine can be synthesized in a seven-step reaction . The method by which the central aporphine ring structure is constructed in nature is exemplified by the biosynthesis of bulbocarpin . First, reticuline 1 is oxidized, resulting in a mesomery-stabilized diradical with the boundary structures 2a and 2b. Cyclization results in a fourth six-membered ring, corytuberin 3, which then dehydrates to bulbocapnin 4 .


Molecular Structure Analysis

The structure of aporphine alkaloid is based on the 4H-dibenzo [de, g] quinoline structure and the N-methyl derivative . It can exist in either of two enantiomeric forms, ®-aporphine and (S)-aporphine .


Chemical Reactions Analysis

A series of aporphines conjugated with an N-benzylpyridinium moiety through an amide-bond linkage were synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity . The conjugation of the N-benzylpyridinium group significantly enhanced the AChE inhibitory activity of the core aporphine .


Physical And Chemical Properties Analysis

Aporphine is an alkaloid with the chemical formula C17H17N . It is the core chemical substructure of the aporphine alkaloids, a subclass of quinoline alkaloids .

Scientific Research Applications

Cytotoxic and Antitumor Potential

  • Anticancer Applications : Aporphine alkaloids, with over 500 isolated compounds from various plant families, display potent cytotoxic activities. They are being explored for the development of anticancer agents. The mechanisms of action include interactions with DNA-manipulating enzymes such as polymerases and topoisomerases, making them promising candidates for cancer treatment (Stévigny, Bailly, & Quetin-Leclercq, 2005).

Antitrypanosomal Activity and Interaction with DNA and Topoisomerases

Pharmacological Properties

  • Therapeutic Uses : Apomorphine, an aporphine derivative, is notable for its broad receptor activation, including dopamine, serotonin, and adrenergic receptors. It is utilized in veterinary medicine to induce vomiting in dogs and in human medicine for treating various conditions such as addiction, erectile dysfunction, and Parkinson's disease. Recently, its potential role in Alzheimer’s disease treatment has been suggested (Ribaric, 2012).

Inhibitory Activities on Monoaminergic Systems and Ion Channels

  • Neuropharmacological Effects : Aporphine alkaloids impact dopaminergic, noradrenergic, and serotonergic activities, along with effects on ion channels and enzymes. This highlights their potential as CNS ligands with applications in treating various neurological disorders (Cassels & Asencio, 2008).

Antioxidant and Anti-diabetic Activities

  • Metabolic Syndrome and Diabetes : Aporphine alkaloids from Nelumbo nucifera Gaertn leaves show significant pharmacological activities, including anti-diabetic, anti-obesity, and antioxidant effects. These compounds can significantly increase glucose consumption in adipocytes, suggesting their potential in managing metabolic syndrome and diabetes (Ma, Wang, Chu, Zhang, Wang, Wang, & Li, 2014).

Ligands for Serotonin Receptors

  • Serotonergic Ligands : Aporphine alkaloids demonstrate significant affinity for serotonin receptors, indicating their potential as serotonergic ligands. This suggests their application in the development of treatments for disorders related to the serotonin system (Kapadia & Harding, 2016).

Safety And Hazards

Apomorphine, a specific type of aporphine, is used in the treatment of Parkinson’s disease. It is a potent emetic and should not be administered without an antiemetic such as domperidone . The emetic properties of apomorphine are exploited in veterinary medicine to induce therapeutic emesis (vomiting) in canines that have recently ingested toxic or foreign substances .

Future Directions

Apomorphine is the oldest dopaminergic drug available for Parkinson’s disease, and—to date—it remains the only drug with efficacy comparable to that of levodopa . Subcutaneous apomorphine, delivered as a continuous infusion or as intermittent injections, has proven well-tolerated and effective . Several alternative routes to simplify delivery of the drug have been tested, and some are in active clinical development .

properties

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-18-10-9-12-6-4-8-15-14-7-3-2-5-13(14)11-16(18)17(12)15/h2-8,16H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKUYNBAFQJRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=CC=CC=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895017
Record name 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aporphine

CAS RN

478-57-9
Record name Aporphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NS2KTD6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,400
Citations
M Shamma, WA Slusarchyk - Chemical Reviews, 1964 - ACS Publications
Several reviews on the aporphine alkaloids have appeared in the literature (17, 31, 36, 57, 85, 86, 99, 117) the most complete of which is that by Manske in 1954. Since that time a …
Number of citations: 139 pubs.acs.org
FX Wang, N Zhu, F Zhou, DX Lin - Molecules, 2021 - mdpi.com
… In this review, we highlight the activities of bioactive aporphine … of actions by aporphine alkaloids in metabolic syndrome. … for further applications of aporphine alkaloids in the prevention …
Number of citations: 17 www.mdpi.com
H Guinaudeau, M Leboeuf, A Cavé - Journal of natural products, 1979 - ACS Publications
Substantial progress has been made since 1975 in the field of aporphinoids (aporphine alkaloids sensu lato). About sixty new alkaloids havebeen found. Among the 182 compounds …
Number of citations: 217 pubs.acs.org
J Boustie, JL Stigliani, J Montanha… - Journal of natural …, 1998 - ACS Publications
A series of 18 aporphinoids have been tested in vitro against human poliovirus. The aporphines (+)-glaucine fumarate (1), (+)-N-methyllaurotetanine (4), (+)-isoboldine (7), and (−)-…
Number of citations: 123 pubs.acs.org
AFC Rossini, ACA Muraca… - The Journal of …, 2015 - ACS Publications
… We disclose herein advances toward the direct formation of aporphine cores (7) with applications in concise syntheses of aporphine alkaloids. In this sense, our retrosynthetic analysis …
Number of citations: 49 pubs.acs.org
RHF Manske - The Alkaloids: Chemistry and Physiology, 1954 - Elsevier
Publisher Summary This chapter discusses the aporphine alkaloids. The aporphine alkaloids are derivable from the benzylisoquinolines by the abstraction of two hydrogen's in such a …
Number of citations: 19 www.sciencedirect.com
SH Woo, NJ Sun, JM Cassady, RM Snapka - Biochemical Pharmacology, 1999 - Elsevier
The aporphine alkaloids (+)-dicentrine and (+)-bulbocapnine are non-planar molecules lacking features normally associated with DNA binding by intercalation or minor groove binding. …
Number of citations: 106 www.sciencedirect.com
YC Ge, KW Wang - Mini reviews in medicinal chemistry, 2018 - ingentaconnect.com
Aporphine alkaloids, characterized by a … the aporphine alkaloids with their derivatives isolated from natural resource in recent years. Additionally, the synthetic approaches of aporphine …
Number of citations: 23 www.ingentaconnect.com
YC Wu, CY Duh, SK Wang, KS Chen… - Journal of natural …, 1990 - ACS Publications
… aporphine N-oxide alkaloids named (+)-0-methylbulbocapnine^-N-oxide, (+)-0-methylbulbocapnine-… We report herein the isolation and identification of one cytotoxic aporphine alkaloid, …
Number of citations: 138 pubs.acs.org
B Wang, YJ Zhao, YL Zhao, YP Liu, XN Li… - Organic …, 2019 - ACS Publications
… (ring-D), which represented a new subtype of aporphine (Figure 1). … and potent analgesic activity of the unprecedent aporphine. … Compounds 1 and 2 represent a new type of aporphine …
Number of citations: 28 pubs.acs.org

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